molecular formula C20H20F2N4O B14954827 1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone

1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone

Cat. No.: B14954827
M. Wt: 370.4 g/mol
InChI Key: TWNOVRAYFFHUGY-UHFFFAOYSA-N
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Description

1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone is a complex organic compound with the molecular formula C20H20F2N4O . This compound features a unique structure that includes an azepane ring, a difluorophenyl group, a pyrrole ring, and a pyrazole ring. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone involves multiple steps, typically starting with the preparation of the pyrazole ring, followed by the introduction of the difluorophenyl and pyrrole groups. The azepane ring is then attached to complete the structure. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, inhibiting or activating their functions, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .

Comparison with Similar Compounds

1-azepanyl[1-(3,5-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methanone can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C20H20F2N4O

Molecular Weight

370.4 g/mol

IUPAC Name

azepan-1-yl-[1-(3,5-difluorophenyl)-5-pyrrol-1-ylpyrazol-4-yl]methanone

InChI

InChI=1S/C20H20F2N4O/c21-15-11-16(22)13-17(12-15)26-19(24-7-5-6-8-24)18(14-23-26)20(27)25-9-3-1-2-4-10-25/h5-8,11-14H,1-4,9-10H2

InChI Key

TWNOVRAYFFHUGY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)C2=C(N(N=C2)C3=CC(=CC(=C3)F)F)N4C=CC=C4

Origin of Product

United States

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